5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide
Overview
Description
5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system.
Scientific Research Applications
5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has been extensively used in scientific research to study the role of mGluR1 in various physiological and pathological conditions. It has been shown to modulate synaptic transmission and plasticity, regulate pain perception, and affect learning and memory. This compound has also been used to investigate the potential therapeutic effects of mGluR1 antagonists in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mechanism of Action
5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide acts as a competitive antagonist of mGluR1 by binding to its allosteric site and preventing the activation of the receptor by glutamate. This leads to a decrease in intracellular calcium signaling and a reduction in synaptic transmission and plasticity. The blockade of mGluR1 by this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters, decrease the activity of ion channels, and modulate the expression of various proteins involved in synaptic transmission and plasticity. This compound has also been shown to reduce pain perception and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR1, which allows for specific modulation of this receptor subtype without affecting other glutamate receptors. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations as well. It has a relatively short half-life, which requires frequent dosing in animal experiments. Moreover, the high potency of this compound can lead to off-target effects at higher concentrations, which should be taken into consideration during experimental design.
Future Directions
There are several future directions for research on 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide. One area of interest is the development of more selective and potent mGluR1 antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of mGluR1 antagonists in neurological disorders. Additionally, the role of mGluR1 in synaptic plasticity and learning and memory is an important area of research that could benefit from the use of this compound. Finally, the development of new animal models that mimic human neurological disorders could help to better understand the potential clinical applications of mGluR1 antagonists such as this compound.
Conclusion:
In conclusion, this compound is a potent and selective antagonist of mGluR1 that has been extensively used in scientific research to study the role of this receptor in various physiological and pathological conditions. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has the potential to be a valuable tool for investigating the role of mGluR1 in neurological disorders and for developing new therapeutic approaches.
Properties
IUPAC Name |
5-bromo-N-(1-pyridin-4-ylethyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8(9-4-6-14-7-5-9)15-12(16)10-2-3-11(13)17-10/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGYUGWWDDBGSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24791092 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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